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molecular formula C8H12O2 B8349274 2-(Tetrahydropyran-4-ylidene)propionaldehyde

2-(Tetrahydropyran-4-ylidene)propionaldehyde

Cat. No. B8349274
M. Wt: 140.18 g/mol
InChI Key: NGBYEFXRNUJOTO-UHFFFAOYSA-N
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Patent
US07511144B2

Procedure details

To a suspension of 23 g (0.265 mmol) of activated manganese dioxide in a mixture of hexane-dichloromethane (20 mL+70 mL) was added a solution of 2.0 g (14.07 mmol) of 2-(tetrahydropyran-4-ylidene)propan-1-ol obtained in the above 2) in dichloromethane (4 mL), and stirred for 40 hours at 25° C. Upon filtration of the mixture and subsequent concentration of the filtrate, 2.0 g (yield 100%) of 2-(tetrahydropyran-4-ylidene)propionaldehyde (VII-15) was obtained as colorless liquid. Its physical properties are shown below.
Name
2-(tetrahydropyran-4-ylidene)propan-1-ol
Quantity
2 g
Type
reactant
Reaction Step One
Name
hexane dichloromethane
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
23 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][C:4](=[C:7]([CH3:10])[CH2:8][OH:9])[CH2:3][CH2:2]1>CCCCCC.ClCCl.ClCCl.[O-2].[O-2].[Mn+4]>[O:1]1[CH2:6][CH2:5][C:4](=[C:7]([CH3:10])[CH:8]=[O:9])[CH2:3][CH2:2]1 |f:1.2,4.5.6|

Inputs

Step One
Name
2-(tetrahydropyran-4-ylidene)propan-1-ol
Quantity
2 g
Type
reactant
Smiles
O1CCC(CC1)=C(CO)C
Step Two
Name
hexane dichloromethane
Quantity
20 mL
Type
solvent
Smiles
CCCCCC.ClCCl
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
23 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred for 40 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Upon filtration of the mixture and subsequent concentration of the filtrate

Outcomes

Product
Details
Reaction Time
40 h
Name
Type
product
Smiles
O1CCC(CC1)=C(C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 2 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 101.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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